Tetrakis(trimethylsiloxy)silane
Description
Nomenclature and Chemical Identity of Tetrakis(trimethylsiloxy)silane
The systematic naming and identification of chemical compounds are crucial for clear communication in the scientific community.
The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized set of rules for naming chemical compounds. According to these conventions, the preferred IUPAC name for this compound is tetrakis(trimethylsilyl) silicate (B1173343) . wikipedia.orgnih.gov
In addition to its formal IUPAC name, this compound is known by several other names and abbreviations. A commonly used abbreviation is TTMS . wikipedia.org Other synonyms include:
1,1,1,5,5,5-Hexamethyl-3,3-bis[(trimethylsilyl)oxy]trisiloxane sigmaaldrich.comechemi.com
Silicic acid, tetrakis(trimethylsilyl) ester nih.govechemi.com
Tetrakis(trimethylsilyl) orthosilicate (B98303) nih.gov
The compound is also identified by its CAS Number, 3555-47-3. wikipedia.org
Interactive Data Table: Chemical Identity of this compound
| Identifier | Value |
| Preferred IUPAC Name | tetrakis(trimethylsilyl) silicate wikipedia.orgnih.gov |
| Abbreviation | TTMS wikipedia.org |
| CAS Number | 3555-47-3 wikipedia.org |
| Molecular Formula | C₁₂H₃₆O₄Si₅ nih.gov |
| Molecular Weight | 384.84 g/mol nih.gov |
Fundamental Molecular Structure and Bonding Characteristics of this compound
The distinct properties and reactivity of this compound are a direct consequence of its three-dimensional structure and the nature of its chemical bonds.
At the core of the this compound molecule is a central silicon atom. This silicon atom is bonded to four oxygen atoms, which in turn are each connected to a trimethylsilyl (B98337) group. wikipedia.org This arrangement is a key feature of its structure.
Significance in Organosilicon Chemistry Research
The importance of TTMS in research stems from its distinct molecular architecture, which makes it an ideal subject for studying silicon-based structures and reactivity.
Role as a Model Compound for Silicate Structures
TTMS serves as a valuable molecular model for understanding more complex silicate structures. Its core features a central quaternary silicon atom bonded to four oxygen atoms, mimicking the fundamental [SiO₄] tetrahedron found in silica (B1680970) and silicate minerals. The compound's unique three-dimensional structure is a key reason for its selection in various studies. researchgate.net
Research has demonstrated that TTMS can be used as a precursor in plasma-enhanced chemical vapor deposition (PECVD) to create nanostructured films that resemble silicon dioxide (SiO₂). researchgate.netsigmaaldrich.com Studies using atmospheric pressure PECVD with TTMS have successfully produced films with a silicon-to-oxygen ratio of 1:2 and a carbon content below 5%. researchgate.net This process allows for the formation of a variety of morphologies, from smooth, compact films to nano-dendritic three-dimensional structures, depending on the specific plasma conditions. researchgate.net The ability to generate well-defined SiO₂-like materials from a molecular precursor highlights the role of TTMS as a model for studying the condensation and network formation of silicates. researchgate.net
Unique Reactivity Due to Trimethylsilyl Groups
The four peripheral trimethylsilyl (TMS) groups, -Si(CH₃)₃, are crucial to the compound's distinct reactivity. These groups are known for their chemical inertness and large molecular volume, which imparts significant steric bulk to the TTMS molecule. wikipedia.org This steric hindrance influences how the molecule interacts and reacts with other chemical species.
The trimethylsiloxy groups, [−O-Si(CH₃)₃], effectively shield the central silicate core. wikipedia.org This arrangement makes TTMS a stable, yet useful, precursor for material synthesis. For instance, in PECVD processes, the trimethylsilyl groups can be cleaved off to allow the formation of an inorganic SiO₂ network. researchgate.net Furthermore, the reaction of tetrakis(trimethylsilyl)silane (B1295357), a related compound without the oxygen atoms, with methyl lithium demonstrates how the trimethylsilyl groups can be involved in forming other versatile reagents like tris(trimethylsilyl)silyl lithium. wikipedia.orgwikipedia.org This reactivity is fundamental to the synthesis of more complex organosilicon compounds and branched oligosilanes. acs.org The bulky and inert nature of the TMS groups provides a level of control and selectivity in these chemical transformations. wikipedia.orgorganic-chemistry.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tetrakis(trimethylsilyl) silicate | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C12H36O4Si5/c1-17(2,3)13-21(14-18(4,5)6,15-19(7,8)9)16-20(10,11)12/h1-12H3 | |
| Source | PubChem | |
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InChI Key |
VNRWTCZXQWOWIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H36O4Si5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042463 | |
| Record name | Tetrakis(trimethylsiloxy)silane | |
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Molecular Weight |
384.84 g/mol | |
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Physical Description |
Colorless liquid; [Aldrich MSDS] | |
| Record name | Tetrakis(trimethylsiloxy)silane | |
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CAS No. |
3555-47-3 | |
| Record name | Tetrakis(trimethylsiloxy)silane | |
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| Record name | Tetrakis(trimethylsiloxy)silane | |
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| Record name | Trisiloxane, 1,1,1,5,5,5-hexamethyl-3,3-bis[(trimethylsilyl)oxy]- | |
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| Record name | Tetrakis(trimethylsiloxy)silane | |
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| Record name | 1,1,5,5,5-hexamethyl-3,3-bis[(trimethylsilyl)oxy]trisiloxane | |
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| Record name | TETRAKIS(TRIMETHYLSILOXY)SILANE | |
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Advanced Synthesis Methodologies and Mechanistic Studies of Tetrakis Trimethylsiloxy Silane
Established Synthetic Pathways for Tetrakis(trimethylsiloxy)silane
The synthesis of this compound, a compound with a central silicon atom bonded to four trimethylsiloxy groups, relies on the formation of a stable siloxane (Si-O-Si) framework. The established methods primarily involve the reaction of a central silicon source, typically tetrachlorosilane (B154696) (silicon tetrachloride), with a reagent that can provide the trimethylsiloxy [-OSi(CH₃)₃] moiety.
A highly efficient and modern approach to synthesizing this compound involves the co-hydrolysis of tetrachlorosilane (SiCl₄) and chlorotrimethylsilane (B32843) ((CH₃)₃SiCl). This method generates the necessary silanol (B1196071) intermediates in situ, which then undergo condensation to form the final product.
While early organosilicon chemistry often employed alkali metals like lithium for coupling reactions that form Si-Si bonds, such methods are not typical for the synthesis of siloxanes like this compound, which contain Si-O-Si bonds wikipedia.orggoogle.com.
Instead, the co-hydrolysis pathway utilizes strong acid catalysts. A patent for a high-yield synthesis specifies the use of trifluoromethanesulfonic acid chemicalbook.com. This superacid serves to catalyze both the hydrolysis of the silicon-chlorine bonds in the starting materials and the subsequent condensation reactions between the resulting silanol groups chemicalbook.comunm.edu. The acid protonates the silanol groups, making the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by another silanol group, facilitating the formation of the siloxane linkages and the elimination of water unm.edu.
The optimization of reaction parameters is critical for achieving high yield and purity, minimizing the formation of polymeric side products and incompletely substituted silanes. A patented industrial process demonstrates a highly optimized procedure that achieves a product yield of 98.4% with 98.2% purity as determined by gas chromatography chemicalbook.com.
Key optimized parameters include:
Stoichiometry: A slight excess of chlorotrimethylsilane is used relative to the stoichiometric requirement to ensure complete capping of the central silicate (B1173343) core chemicalbook.com.
Controlled Addition: Water is added dropwise to a cooled mixture of the chlorosilanes and catalyst. This controlled introduction of the hydrolyzing agent manages the exothermic reaction and prevents runaway polymerization chemicalbook.com.
Temperature Profile: The reaction is initiated at a low temperature (0 to -10°C) during the hydrolysis phase and is subsequently heated (60 to 70°C) to drive the condensation reactions to completion chemicalbook.com.
Workup: The process includes separating the organic phase from the aqueous hydrochloric acid phase, followed by washing and distillation to isolate the pure product chemicalbook.com.
The table below summarizes the optimized reaction conditions from a documented industrial process chemicalbook.com.
| Parameter | Value/Condition |
|---|---|
| Reactant 1 | Tetrachlorosilane (1.0 mol) |
| Reactant 2 | Chlorotrimethylsilane (4.5 mol) |
| Reactant 3 | Water (10.0 mol) |
| Catalyst | Trifluoromethanesulfonic acid (15.0 g) |
| Initial Temperature (Hydrolysis) | 0 to -10°C |
| Hydrolysis Duration | 3 hours (dropwise addition) + 2 hours (aging) |
| Final Temperature (Condensation) | 60 to 70°C |
| Condensation Duration | 2 hours |
| Final Yield | 98.4% |
| Final Purity (GC) | 98.2% |
An alternative and more traditional route to this compound is the direct reaction of tetrachlorosilane with four equivalents of trimethylsilanol (B90980) ((CH₃)₃SiOH). This reaction is typically performed in the presence of a base, such as pyridine, which acts as a scavenger for the hydrogen chloride (HCl) that is eliminated during the condensation.
Reaction: SiCl₄ + 4 (CH₃)₃SiOH + 4 C₅H₅N → Si[OSi(CH₃)₃]₄ + 4 C₅H₅N·HCl
Comparative Analysis:
| Feature | Co-Hydrolysis of Chlorosilanes | Reaction with Trimethylsilanol |
| Starting Materials | Tetrachlorosilane, Chlorotrimethylsilane, Water chemicalbook.com | Tetrachlorosilane, Trimethylsilanol, Pyridine |
| Reagent Handling | Utilizes stable, common, and relatively inexpensive liquid chlorosilanes chemicalbook.com. | Requires pre-synthesis or purchase of trimethylsilanol, which can be more costly and is sensitive to self-condensation. |
| Byproducts | Aqueous hydrochloric acid chemicalbook.com. | Pyridinium hydrochloride salt, which must be filtered from the reaction mixture. |
| Catalyst/Reagent | Catalytic amount of a strong acid (e.g., trifluoromethanesulfonic acid) chemicalbook.com. | Stoichiometric amount of a base (e.g., pyridine) is required. |
| Efficiency | Can be optimized to achieve very high yields (>98%) in a one-pot process chemicalbook.com. | Yields can be variable and are often lower than optimized co-hydrolysis methods. |
The co-hydrolysis method is often favored in industrial settings due to its use of more fundamental starting materials, higher potential yield, and avoidance of solid byproduct filtration.
Reaction of Tetrachlorosilane with Chlorotrimethylsilane
Mechanistic Investigations of this compound Formation
The formation of this compound from tetrachlorosilane is a multi-step process involving the sequential substitution of chloride atoms with trimethylsiloxy groups.
The mechanism proceeds through a series of hydrolysis and condensation steps. In the acid-catalyzed co-hydrolysis of SiCl₄ and (CH₃)₃SiCl, the following pathway is proposed chemicalbook.comunm.edu:
In Situ Silanol Formation: Both chlorosilane precursors are hydrolyzed by water to their corresponding silanols. The highly reactive Si-Cl bonds are readily attacked by water, releasing HCl.
(CH₃)₃SiCl + H₂O → (CH₃)₃SiOH + HCl
SiCl₄ + 4H₂O → Si(OH)₄ (Silicic Acid) + 4HCl
Acid-Catalyzed Condensation: The acid catalyst (H⁺) protonates a hydroxyl group on a silanol (e.g., silicic acid), making it a good leaving group (H₂O) and rendering the central silicon atom highly electrophilic.
Nucleophilic Attack and Siloxane Bond Formation: A hydroxyl group from a trimethylsilanol molecule acts as a nucleophile, attacking the protonated silicon center of the silicic acid. This forms the first Si-O-Si bond and eliminates a molecule of water.
The reaction progresses stepwise, with each of the four hydroxyl groups on the central silicic acid core being capped by a trimethylsilanol molecule. This stepwise progression means the reaction mixture contains a distribution of partially substituted intermediates.
Proposed Intermediates:
Trichloro(trimethylsiloxy)silane (Cl₃SiOSi(CH₃)₃)
Dichloro-bis(trimethylsiloxy)silane (Cl₂Si[OSi(CH₃)₃]₂)
Chloro-tris(trimethylsiloxy)silane (ClSi[OSi(CH₃)₃]₃)
In a hydrolysis/condensation context, the analogous hydroxylated intermediates would also be present:
(Trimethylsiloxy)silanetriol ((CH₃)₃SiOSi(OH)₃)
Bis(trimethylsiloxy)silanediol ([(CH₃)₃SiO]₂Si(OH)₂)
Tris(trimethylsiloxy)silanol ([(CH₃)₃SiO]₃SiOH)
The final step is the capping of the last remaining silanol group to yield the fully substituted and stable this compound product. The use of optimized conditions, such as controlled addition and specific temperature profiles, is crucial to favor the formation of the desired tetrakis-substituted product over polymerization or incomplete reactions chemicalbook.com.
Influence of Catalysts and Reagents on Reaction Pathways
The synthesis of this compound is significantly influenced by the choice of catalysts and reagents, which dictate the reaction pathway, efficiency, and conditions. A prominent method involves the reaction of silicon tetrachloride (SiCl₄) and trimethylchlorosilane ((CH₃)₃SiCl) in the presence of a strong acid catalyst and water.
In one documented industrial synthesis, trifluoromethanesulfonic acid serves as a highly effective catalyst. chemicalbook.com The reaction proceeds by mixing silicon tetrachloride and an excess of trimethylchlorosilane with the catalyst. Water is then added dropwise while maintaining a low temperature (between -10°C and 0°C) to control the exothermic reaction and the evolution of hydrogen chloride (HCl) gas. chemicalbook.com The proposed mechanism involves the in situ generation of trimethylsilanol ((CH₃)₃SiOH) from the hydrolysis of trimethylchlorosilane. The strong acid catalyst facilitates the subsequent condensation reaction between four equivalents of the generated trimethylsilanol and one equivalent of silicon tetrachloride to form the desired this compound product and four equivalents of HCl.
The reaction pathway is a carefully controlled, multi-step process:
Hydrolysis: Trimethylchlorosilane reacts with water to form trimethylsilanol and hydrogen chloride. (CH₃)₃SiCl + H₂O → (CH₃)₃SiOH + HCl
Catalyzed Condensation: The catalyst promotes the reaction of trimethylsilanol with silicon tetrachloride, substituting the four chlorine atoms on the central silicon atom with trimethylsiloxy groups. 4 (CH₃)₃SiOH + SiCl₄ --(Catalyst)--> Si[OSi(CH₃)₃]₄ + 4 HCl
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound focuses on improving its environmental footprint, particularly concerning solvent use and atom economy.
Currently, documented laboratory and industrial syntheses of this compound and related compounds consistently utilize organic solvents. Common solvents include ethers like tetrahydrofuran (B95107) (THF) and diethyl ether, or hydrocarbons such as pentane (B18724) and hexane. google.comorgsyn.org These solvents are primarily used to dissolve reactants, particularly organometallic reagents, and to help control reaction temperatures. google.com
Atom economy is a core metric of green chemistry that evaluates how many atoms from the reactants are incorporated into the final desired product. google.com The ideal atom economy is 100%, signifying that no atoms are wasted as byproducts. google.com
SiCl₄ + 4 (CH₃)₃SiCl + 4 H₂O → Si[OSi(CH₃)₃]₄ + 8 HCl
The atom economy for this process can be calculated using the molecular weights of the reactants and the desired product.
| Component | Chemical Formula | Molecular Weight (g/mol) | Stoichiometry | Total Mass (g/mol) |
|---|---|---|---|---|
| Reactants | ||||
| Silicon Tetrachloride | SiCl₄ | 169.90 | 1 | 169.90 |
| Trimethylchlorosilane | (CH₃)₃SiCl | 108.64 | 4 | 434.56 |
| Water | H₂O | 18.02 | 4 | 72.08 |
| Total Mass of Reactants | 676.54 | |||
| Product | ||||
| This compound | C₁₂H₃₆O₄Si₅ | 384.84 | 1 | 384.84 |
| Atom Economy Calculation | ||||
| (Mass of Product / Total Mass of Reactants) x 100% | 56.89% |
The calculated atom economy of approximately 56.9% indicates that a significant portion of the reactant mass (43.1%) is converted into byproducts, not the desired product.
Chemical Reactivity and Reaction Mechanisms of Tetrakis Trimethylsiloxy Silane
Hydrolysis and Condensation Reactions of Tetrakis(trimethylsiloxy)silane
The hydrolysis and condensation of alkoxysilanes like this compound are fundamental processes for the formation of silicon-based materials. scispace.comscispace.com These reactions involve the cleavage of Si-O-C bonds by water, followed by the formation of Si-O-Si linkages. scispace.com
The hydrolysis of this compound, which has a three-dimensional structure, can lead to the formation of nanostructured organosilicon polymers and silica-like films. researchgate.net This process begins with the stepwise hydrolysis of the trimethylsiloxy groups, replacing them with hydroxyl (silanol) groups. These silanol (B1196071) intermediates are generally unstable and readily undergo condensation reactions with other silanols or remaining trimethylsiloxy groups, eliminating water or trimethylsilanol (B90980), respectively. scispace.com This polycondensation process results in the formation of a three-dimensional siloxane (Si-O-Si) network, which is the backbone of silica-based materials. scispace.comscispace.com The specific morphology of the resulting material, ranging from compact films to nano-dendritic structures, is influenced by the reaction conditions. researchgate.net
The rates of both hydrolysis and condensation of alkoxysilanes are significantly influenced by pH and the presence of catalysts. gelest.comresearchgate.net Generally, these reactions are slow at a neutral pH. researchgate.net
Acidic Conditions: Under acidic conditions (e.g., using hydrochloric acid or phosphoric acid), the hydrolysis rate is accelerated. researchgate.netnih.gov Protons can protonate the oxygen atom of the alkoxy group, making it a better leaving group and facilitating nucleophilic attack by water. researchgate.net
Basic Conditions: Basic catalysts, such as ammonia, methylamine, and dimethylamine, also promote hydrolysis. nih.gov The hydroxide (B78521) ion is a more potent nucleophile than water and directly attacks the silicon atom. The choice of base can influence the size of the resulting silica (B1680970) particles, which is related to electrostatic interactions between particles during formation. nih.gov
Catalysts: Besides acids and bases, other catalysts like trifluoromethanesulfonic acid have been used in the synthesis of this compound, which involves hydrolysis steps. chemicalbook.com The catalysts that accelerate hydrolysis typically also catalyze the subsequent condensation reactions. gelest.com
The concentration of the catalyst and the amount of water are also critical factors affecting the reaction rates. researchgate.netnih.gov
The hydrolysis and condensation of alkoxysilanes are a complex series of competing reactions. scispace.com Kinetic studies on similar systems, like tetraethoxysilane (TEOS), show that the hydrolysis reaction is often faster than the condensation reactions. scispace.com
The reaction kinetics are influenced by several factors:
Steric Hindrance: The bulky trimethylsilyl (B98337) groups in this compound can sterically hinder the approach of water, potentially slowing the initial hydrolysis step compared to less substituted silanes. gelest.com
Temperature: Increasing the temperature generally increases the rates of both hydrolysis and condensation reactions. nih.govchemicalbook.com
Solvent: The choice of solvent can significantly impact hydrolysis rates. nih.gov
Radical-Based Transformations Involving this compound
While the primary focus is often on its hydrolysis, the related compound, tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH), which can be derived from tetrakis(trimethylsilyl)silane (B1295357), is a key player in radical chemistry. wikipedia.orgnih.gov This section will discuss the radical reactivity of the closely related and well-studied tris(trimethylsilyl)silyl radical, (TMS)₃Si•, as a proxy for understanding potential radical transformations involving silyl (B83357) radicals derived from this compound's family.
The tris(trimethylsilyl)silyl radical, (TMS)₃Si•, readily adds to carbon-carbon double bonds in a process known as hydrosilylation. nih.govmdpi.com This reaction is highly regioselective, typically following an anti-Markovnikov addition pattern, where the silyl group attaches to the less substituted carbon of the double bond. mdpi.com
A notable characteristic of the (TMS)₃Si• radical is its low selectivity towards a wide range of alkenes, reacting efficiently with both electron-poor and electron-rich olefins. mdpi.comresearchgate.net This low selectivity is attributed to a balance of opposing polar and enthalpy effects. mdpi.comresearchgate.net
Table 1: Rate Constants for the Addition of (TMS)₃Si• to Various Alkenes researchgate.net
| Alkene | Rate Constant (k_add, M⁻¹s⁻¹) |
| Styrene | 5.1 x 10⁷ |
| Acrylonitrile | 5.1 x 10⁷ |
| Methyl acrylate | 2.2 x 10⁷ |
| Vinyl acetate | 1.2 x 10⁶ |
| Vinyl ether | 2.1 x 10⁵ |
The mechanism involves the initial generation of the silyl radical, which then adds to the alkene to form a carbon-centered radical intermediate. This intermediate subsequently abstracts a hydrogen atom from a silane (B1218182) molecule (like (TMS)₃SiH) to yield the final addition product and regenerate the silyl radical, thus continuing the chain reaction. mdpi.com
Tris(trimethylsilyl)silane ((TMS)₃SiH) is a widely used precursor for generating the tris(trimethylsilyl)silyl radical, (TMS)₃Si•. nih.govmdpi.com This radical can be generated through various initiation methods, including photolysis or by the action of radical initiators like peroxides. mdpi.comcdnsciencepub.com Upon photolysis, tris(trimethylsilyl)silane yields silyl radicals that can be trapped by alkenes. cdnsciencepub.com
In the context of organic synthesis, the (TMS)₃Si• radical generated from its precursor serves as an effective mediator for a variety of radical reactions. nih.govmdpi.com For example, it can be used in dehalogenation reactions, where it abstracts a halogen atom from an organic halide to generate a carbon-centered radical. mdpi.comnih.gov This subsequent radical can then participate in further reactions, such as cross-coupling with aryl halides in metallaphotoredox catalysis. nih.gov The silyl radical's ability to selectively abstract a halogen from an alkyl halide over an aryl halide is a key feature in such synthetic strategies. nih.gov
Mechanisms of Radical Addition and Substitution
There is limited specific information in the scientific literature regarding the direct application of this compound in controlled radical addition or substitution reactions for synthetic purposes. Its chemical stability generally makes it less suitable as a radical initiator or a primary reactant in radical chain reactions compared to other organosilicon compounds like tris(trimethylsilyl)silane.
However, the compound is not entirely inert to radical processes. It has been noted that silane oils, including this compound, may decompose under high-energy conditions such as X-ray irradiation, a process that can involve the formation of radical species. acs.org Furthermore, it is sometimes used as a non-functional additive in formulations that are cured via radical reactions, such as in certain silicone pressure-sensitive adhesives. dokumen.pubjustia.com In these contexts, it acts as a property-modifying oil rather than participating directly in the primary radical curing mechanism. dokumen.pub
Substitution Reactions of Trimethylsiloxy Groups
The primary mode of reactivity for this compound involves the substitution of one or more of its peripheral trimethylsiloxy [–OSi(CH₃)₃] groups. The central silicon atom is an electrophilic center, making the molecule susceptible to attack by various nucleophiles. evitachem.comazmax.co.jp These reactions are fundamental to its use in derivatization and polymerization.
Selective Desilylation Strategies
Selective desilylation, the targeted cleavage of the silicon-oxygen bond to remove a trimethylsilyl group, is a key strategy for the functionalization of this compound. This can be achieved under both acidic and basic conditions.
One notable strategy involves the use of a Lewis acid catalyst to promote the substitution of trimethylsiloxy (TMS) groups. Research has demonstrated that the TMS groups have sufficient leaving group ability to be replaced by other moieties. nii.ac.jp For example, reacting this compound with an alkoxychlorosilane in the presence of a catalyst like bismuth trichloride (B1173362) (BiCl₃) leads to the substitution of the TMS group. nii.ac.jp The efficiency of this reaction can be enhanced by removing the trimethylchlorosilane by-product to shift the reaction equilibrium. nii.ac.jp
Another approach utilizes base catalysis. The reaction of this compound with sodium hydroxide in ethanol (B145695) results in the cleavage of the Si-O-Si bonds and the formation of sodium silanolates. researchgate.netresearchgate.net This process represents a form of desilylation under basic conditions, leading to the generation of reactive silanol intermediates.
Table 1: Lewis Acid-Catalyzed Substitution of Trimethylsiloxy Group
| Reactant 1 | Reactant 2 | Catalyst | Product Moiety | Conversion (%) | Source |
| Si(OSiMe₃)₄ | ClSiMe(OMe)₂ | BiCl₃ | -OSiMe(OMe)₂ | 84% (up to 98%) | nii.ac.jp |
| Conversion increased by removing the by-product to bias the reaction equilibrium. |
Nucleophilic and Electrophilic Substitution Pathways
The reactions of this compound are dominated by nucleophilic substitution pathways at the central silicon atom. evitachem.comazmax.co.jp The general mechanism involves the attack of a nucleophile on the electrophilic silicon, leading to the displacement of a trimethylsiloxy group.
In Lewis acid-catalyzed reactions, the catalyst (an electrophile) likely coordinates to the oxygen atom of a trimethylsiloxy group. This coordination enhances the electrophilicity of the central silicon atom and makes the –OSi(CH₃)₃ group a better leaving group, facilitating the nucleophilic attack. nii.ac.jp A wide range of nucleophiles can be employed, including alcohols and amines, which results in the formation of new Si-O or Si-N bonds, respectively. evitachem.com The reaction with silanolate anions is another example of nucleophilic substitution that is crucial in the anionic ring-opening polymerization processes where this compound can be used as a source of branching Q-units. mpn.gov.rs
Direct electrophilic substitution on the oxygen atoms of the trimethylsiloxy groups is less common, as the molecule's primary reactive site is the electrophilic central silicon. However, the interaction with electrophiles like protons (in acid-catalyzed hydrolysis) or Lewis acids is a critical activation step that precedes nucleophilic attack.
Derivatization and Functionalization of this compound
The substitution reactions of the trimethylsiloxy groups are the foundation for the derivatization and functionalization of this compound. By carefully controlling reaction conditions, the molecule can be modified to introduce a variety of new chemical functionalities. nii.ac.jp
Synthesis of Bifunctional Derivatives
While comprehensive studies on the synthesis of bifunctional derivatives of this compound are not widely reported, the principles of its chemical reactivity allow for such modifications. By controlling the stoichiometry of the reactants, it is possible to achieve partial substitution, replacing two of the four trimethylsiloxy groups to create a bifunctional molecule.
For instance, the Lewis acid-catalyzed reaction with an alkoxysilane can be tailored to favor disubstitution. This would yield a derivative with two remaining trimethylsiloxy groups and two newly introduced functional groups, making it a valuable bifunctional building block for more complex polymer synthesis.
Table 2: Proposed Reaction for a Bifunctional Derivative
| Reactant 1 | Reactant 2 (molar eq.) | Catalyst | Proposed Product |
| Si(OSiMe₃)₄ | 2 | Lewis Acid | (R-X)₂Si(OSiMe₃)₂ |
| *R-X represents a generic functional group introduced via substitution. |
Introduction of Diverse Organic and Inorganic Moieties
The functionalization of this compound allows for the incorporation of a wide array of chemical groups, transforming it into a versatile precursor for hybrid organic-inorganic materials.
Specific examples of introduced moieties include:
Alkoxysilyl Groups: As demonstrated in catalyzed substitution reactions, groups like dimethoxy(methyl)silyl can be introduced, creating a new oligosiloxane with tailored reactivity for subsequent sol-gel processes. nii.ac.jp
Alkoxy and Amino Groups: Reaction with alcohols or amines under appropriate conditions leads to the formation of new Si-OR (alkoxy) or Si-NR₂ (amino) bonds at the central silicon core. evitachem.com
Silanol Groups (Si-OH): Controlled hydrolysis, often catalyzed by acid or base, replaces the trimethylsiloxy groups with hydroxyl groups. researchgate.netresearchgate.net These resulting silanol-functionalized intermediates are highly reactive and can undergo condensation to form larger polysiloxane networks. This pathway is fundamental to its use as a precursor for silica (SiO₂) and in the synthesis of functional MQ silicone resins, where it serves as the tetrafunctional 'Q' unit. scribd.com
Advanced Materials Science Applications of Tetrakis Trimethylsiloxy Silane As a Precursor
Precursor for Silicon-Containing Materials
TTMS is widely utilized as a starting material for the production of various silicon-containing compounds, including functionalized silicates and advanced polymers. Its reactivity and structural characteristics allow for the controlled synthesis of materials with tailored properties.
The molecular structure of TTMS, with its central SiO4 unit and peripheral OSi(CH3)3 groups, makes it an excellent precursor for creating functionalized silicate (B1173343) compounds. muni.cz The average Si-O-Si bond angle in TTMS is approximately 146°, which is wider than that in more commonly used precursors like hexamethyldisiloxane (B120664) (HMDSO). muni.cz This wider angle allows for more rotational freedom around the Si-O bonds, resulting in a flexible conformation that is advantageous for the self-adapted growth of structured materials. muni.cz
The synthesis of polymerizable silicones, such as those with acryloxypropyl or methacryloxypropyl groups, can be achieved with high purity through the reaction of alkoxysilanes with disiloxanes in the presence of an acid catalyst. google.com For instance, 3-methacryloxypropyltris(trimethylsiloxy)silane has been synthesized with a purity of 98.7% using this method. google.com
TTMS is a key precursor in the production of silicones and advanced organosilicon polymers. sigmaaldrich.comchemicalbook.com These materials find applications in various high-technology fields due to their unique properties, such as thermal stability, chemical resistance, and dielectric characteristics. The synthesis often involves plasma-enhanced chemical vapor deposition (PECVD), where TTMS is used to create nanostructured organosilicon polymer films. sigmaaldrich.comchemicalbook.com
The production of high-purity polymerizable silicones containing siloxy-substituted silane (B1218182) structures can be achieved by reacting a substituted alkoxysilane with a mixture of disiloxane, acetic acid, and an acid catalyst. google.com The addition of acetyl chloride and subsequent separation and neutralization steps, including the use of hexamethyldisilazane, leads to a high-purity product. google.com
Applications in Thin Film Deposition
TTMS is a significant precursor in the deposition of thin films, particularly through plasma-enhanced chemical vapor deposition (PECVD). researchgate.netwikipedia.org This technique allows for the creation of films with specific chemical compositions and physical properties, suitable for a range of applications in electronics and materials science. researchgate.net
PECVD is a versatile technique for depositing thin films by introducing a precursor gas into a chamber and using a plasma to induce chemical reactions that lead to film formation on a substrate. youtube.com TTMS is a favored precursor in PECVD for depositing organosilicon polymer films due to its ability to form nanostructured materials. researchgate.net The process can be carried out at atmospheric pressure, which offers advantages in terms of cost and scalability. bohrium.comconsensus.app
The properties of the deposited films can be controlled by varying the plasma parameters, such as power and frequency. researchgate.net For example, using a radiofrequency plasma jet at lower power densities tends to produce compact and smooth films, while a microwave plasma jet at higher power densities can result in nano-dendritic 3D structures. researchgate.net Despite these morphological differences, the chemical composition of the films often remains similar, resembling silicon dioxide with a low carbon content. researchgate.netbohrium.com
The unique three-dimensional structure of the TTMS molecule makes it particularly suitable for forming nanostructured organosilicon polymer films via atmospheric pressure PECVD (AP-PECVD). researchgate.netbohrium.com The resulting films can exhibit a variety of morphologies, ranging from smooth and compact to nano-dendritic 3D structures, depending on the specific process conditions. researchgate.netbohrium.com
Research has demonstrated that by adjusting the energy input in the plasma, the morphology of the deposited films can be controlled. researchgate.net For instance, lower specific energy in a microwave plasma jet leads to one type of surface morphology, while higher specific energy results in a different structure. researchgate.net These nanostructured films have potential applications in various fields due to their high surface area and unique physical properties.
Table 1: Influence of Plasma Source on Film Morphology in PECVD with TTMS
| Plasma Source | Power Density | Resulting Film Morphology | Reference |
|---|---|---|---|
| Radiofrequency (RF) Jet | Lower | Compact, smooth films | researchgate.net |
| Microwave (MW) Jet | Higher | Nano-dendritic 3D structures | researchgate.net |
TTMS is also used as a precursor, sometimes in combination with other molecules like cyclohexane (B81311), to synthesize low dielectric constant (low-k) SiCOH films using PECVD. sigmaaldrich.comchemicalbook.com These films are crucial as interlayer dielectrics in semiconductor manufacturing to reduce the resistive-capacitive (RC) delay in multilayer interconnects. researchgate.net
The deposition of SiCOH thin films can be performed on various substrates, including rigid silicon wafers and flexible indium tin oxide-coated polyethylene (B3416737) naphthalate (ITO/PEN). nih.govasme.org The chemical composition and properties of these films are influenced by the deposition conditions, such as plasma power. nih.gov For example, increasing the plasma power from 20 W to 80 W can cause the dielectric constant of the resulting SiCOH film to increase from 1.83 to 3.45. nih.gov The chemical structure of these films, characterized by Si-O-Si, Si-CH3, and C-H bonds, is a key determinant of their dielectric properties. nih.govasme.org
Table 2: Effect of Plasma Power on the Dielectric Constant of SiCOH Films
| Plasma Power (W) | Dielectric Constant (k) | Reference |
|---|---|---|
| 20 | 1.83 | nih.gov |
| 100 | 3.2 | researchgate.net |
| 80 | 3.45 | nih.gov |
Plasma-Enhanced Chemical Vapor Deposition (PECVD) of Organosilicon Polymer Films
Influence of Plasma Parameters on Film Properties
The properties of films deposited using TTMSS are heavily dependent on the plasma parameters during the plasma-enhanced chemical vapor deposition (PECVD) process. muni.cz Factors such as power density, excitation frequency, and gas mixtures can be manipulated to control the film's morphology and chemical composition. muni.czresearchgate.net
Studies utilizing atmospheric pressure PECVD (AP-PECVD) with TTMSS have demonstrated that different plasma sources significantly impact the resulting film structure. bohrium.comresearchgate.net For instance, a comparison between a radiofrequency (RF) plasma jet, which operates at lower power densities, and a microwave (MW) plasma jet reveals distinct morphological outcomes. researchgate.net Despite these differences, the resulting films often exhibit chemical properties similar to silicon dioxide, with low carbon content. bohrium.comresearchgate.net
The energy input per molecule is a critical parameter that influences the film's final form. Higher energy, as seen in microwave plasmas, can lead to the formation of nano-dendritic, three-dimensional structures. researchgate.net In contrast, the lower power densities of radiofrequency plasmas tend to produce compact, smooth films. researchgate.net This demonstrates that by adjusting plasma parameters, it is possible to fabricate a variety of film morphologies, from dense layers to complex nanostructures, while maintaining a consistent SiO2-like chemical composition. muni.czresearchgate.net
Below is an interactive table summarizing the influence of plasma source on film properties deposited from TTMSS.
| Plasma Parameter | Plasma Source | Effect on Film Morphology | Resulting Chemical Property |
| Power Density | Microwave (Higher) | Nano-dendritic 3D structures | SiO2-like, <5% Carbon researchgate.net |
| Radiofrequency (Lower) | Compact, smooth films | SiO2-like, <5% Carbon researchgate.net | |
| Excitation Frequency | Microwave vs. Radiofrequency | Varied morphologies | Similar chemical properties researchgate.net |
Chemical Structure Analysis of Deposited Films (e.g., CDO Films)
Carbon-doped silicon oxide (CDO) films, valued for their low dielectric constant, can be effectively synthesized using TTMSS as a precursor in PECVD. asme.org The chemical structure of these films is typically analyzed using advanced spectroscopic techniques, primarily Fourier Transform Infrared (FTIR) spectroscopy and X-ray Photoelectron Spectroscopy (XPS). asme.org These methods provide detailed information about the elemental composition and the nature of the chemical bonds within the deposited material. asme.org
Characterization of Si-O-Si and Hydrocarbon Bonds
The defining characteristics of CDO films derived from TTMSS are the Si-O-Si network and the incorporated hydrocarbon moieties. asme.org FTIR spectroscopy is instrumental in identifying these structures.
Prominent absorption peaks observed in the FTIR spectra of these films include:
Si-O-Si stretching modes: Indicative of the primary silica-like backbone. asme.org
Si-CH₃ bending modes: Confirming the attachment of methyl groups to silicon atoms. asme.org
Si-(CH₃)ₓ stretching modes: Further evidence of the organosilicon structure. asme.org
CHₓ stretching modes: Corresponding to the hydrocarbon content within the film. asme.org
XPS analysis complements the FTIR data by providing a quantitative elemental breakdown of the film's surface, examining the O1s, C1s, and Si2p electron orbitals to determine the relative amounts of oxygen, carbon, and silicon. asme.org
Growth Mechanisms on Different Substrates
The mechanism of film growth from a TTMSS precursor is highly dependent on the type of substrate used. asme.org This variation is primarily due to the differences in surface chemistry, which affects the initial stages of film nucleation and bonding. asme.org
When depositing CDO films on an n-type silicon (Si) (100) substrate, the growth is facilitated by the pre-existing Si-O bonds on the native oxide layer of the silicon wafer. asme.org This allows for a more straightforward formation of the Si-O-Si structure that constitutes the film's backbone. asme.org
The following table outlines the differing growth mechanisms.
| Substrate Type | Surface Characteristics | Film Growth Mechanism | Resulting Film Structure |
| n-type Silicon (Si) | Presence of Si-O bonds on the surface | Facilitated growth due to easy formation of Si-O-Si bonds asme.org | Well-formed Si-O-Si structure asme.org |
| ITO/PEN | Lack of Si atoms on the surface | Difficulty in forming initial Si-O bonds asme.org | Potentially insufficient Si-O-Si structure asme.org |
Sol-Gel Processing and Hybrid Materials Synthesis
The sol-gel process represents another significant application for silane precursors like TTMSS, enabling the synthesis of porous materials and organic-inorganic hybrids under mild conditions. researchgate.netmdpi.com The process generally involves the hydrolysis and condensation of the precursor in a solution to form a "sol" (a colloidal suspension) that subsequently gels into a solid-state network. mdpi.com
Formation of Porous Silica (B1680970) Frameworks
The sol-gel method is widely used to create porous silica frameworks by controlling the hydrolysis and condensation of silicon alkoxides. mdpi.com While tetraethoxysilane (TEOS) is a common precursor, the principles apply to TTMSS as well. mdpi.comnih.gov The process typically occurs in an alcohol/water solution, often with a catalyst (acidic or basic) to manage the reaction rates. mdpi.comnih.gov
The hydrolysis step involves the replacement of alkoxy or siloxy groups with hydroxyl (Si-OH) groups. This is followed by condensation reactions, where Si-OH groups react with each other or with remaining Si-OR groups to form siloxane (Si-O-Si) bridges, releasing water or alcohol. nih.gov This polycondensation process results in the formation of a three-dimensional, porous silica network. researchgate.net The final material is often a xerogel or aerogel, characterized by a high surface area and controlled pore size distribution, making them suitable for applications in catalysis and separation. mdpi.comnih.gov
Development of Organic-Inorganic Hybrid Materials
TTMSS is an ideal precursor for creating organic-inorganic hybrid materials via the sol-gel process. These materials combine the properties of a robust inorganic silica network with the functionality of organic groups. The trimethylsilyl (B98337) groups [(CH₃)₃SiO-] in the TTMSS molecule provide the organic component.
During the sol-gel reaction, co-condensation of TTMSS with other precursors (like TEOS) can incorporate the bulky, hydrocarbon-rich trimethylsiloxy groups into the final silica matrix. researchgate.net This results in a hybrid material where the inorganic Si-O-Si framework provides structural stability, while the organic methyl groups impart hydrophobicity and can modify the material's porosity and mechanical properties. researchgate.net The resulting siloxane-silica hybrids possess a unique combination of characteristics derived from both their organic and inorganic constituents. researchgate.net
Tailoring Material Properties through Sol-Gel Parameters
The sol-gel process is a versatile, low-temperature chemical method for synthesizing cross-linked silica-based and organic-inorganic hybrid materials with controlled structures. mdpi.com While extensive research exists for precursors like tetraethoxysilane (TEOS), the principles of sol-gel chemistry are broadly applicable to tetrakis(trimethylsiloxy)silane. The final properties of the material derived from a TTMS-based sol-gel process can be meticulously tailored by controlling various synthesis parameters. Key parameters include the type of catalyst, the water-to-precursor molar ratio, precursor concentration, and temperature. mdpi.comresearchgate.net
The hydrolysis and condensation reactions, which form the basis of the sol-gel process, are highly dependent on pH. mdpi.com The choice of an acidic or basic catalyst significantly influences the final structure of the siloxane network.
Acidic Catalysis : Under acidic conditions, the hydrolysis reaction is typically rapid, while the condensation process is slower and more selective. This leads to the formation of predominantly linear or lightly branched polymer chains. mdpi.com These structures can result in materials with different porosity and density compared to those synthesized under basic conditions.
Basic Catalysis : In a basic environment, both hydrolysis and condensation rates are high, promoting the formation of highly branched, three-dimensional networks. mdpi.com This often results in the formation of more discrete, colloidal particles.
The interplay of these parameters allows for the precise engineering of material characteristics such as porosity, surface area, density, and mechanical stability. For instance, in the synthesis of amorphous mesoporous titanosilicates from silane precursors, controlling the hydrolysis through catalysis was shown to increase the catalytic activity of the final material by a factor of ten. mdpi.com Although this study used TEOS, the principle demonstrates the powerful influence of sol-gel parameters on the functional properties of the resulting materials.
The following table summarizes the general influence of key sol-gel parameters on the properties of silica-based materials, which can be extrapolated to systems using TTMS as a precursor.
| Parameter | Effect on Sol-Gel Process | Resulting Material Properties |
| Catalyst (pH) | Controls hydrolysis and condensation rates. Acid catalysis favors linear chains; base catalysis favors branched networks. mdpi.com | Influences network structure, porosity, and particle morphology. mdpi.com |
| Water/Precursor Ratio | Affects the extent of hydrolysis. Higher ratios can lead to more complete hydrolysis and cross-linking. | Influences shrinkage, porosity, and pore size of the final gel. researchgate.net |
| Precursor Concentration | Higher concentrations can accelerate gelation time. | Affects the density and mechanical properties of the resulting material. |
| Temperature | Influences the rates of both hydrolysis and condensation reactions. | Can alter the gelation time and the final structure of the material. |
| Solvent | Affects the solubility of the precursor and the homogeneity of the sol. | Can influence the final morphology and uniformity of the material. |
By carefully manipulating these variables, researchers can design and synthesize materials from TTMS with properties optimized for specific advanced applications.
Catalysis Applications and Surface Modification
The unique chemical structure of this compound makes it a candidate for applications in catalysis and surface modification. Its Si-O-Si backbone and terminal methyl groups can be leveraged to create functional surfaces and catalytic systems.
This compound is utilized as a precursor in chemical vapor deposition (CVD) techniques to produce thin films and coatings. researchgate.netceitec.eu Specifically, plasma-enhanced chemical vapor deposition (PECVD) at atmospheric pressure using TTMS has been shown to create nanostructured silicon dioxide-like films. researchgate.net A key advantage of using TTMS is its potential to form nanostructured organosilicon polymers due to its distinct three-dimensional structure. researchgate.net
Research has demonstrated that by varying the PECVD process parameters, such as the plasma source (radiofrequency vs. microwave), the morphology of the resulting films can be controlled, ranging from compact, smooth layers to complex, nano-dendritic 3D structures. researchgate.net These films generally resemble silicon dioxide but retain a low carbon content (below 5%). researchgate.net The ability to create such varied surface morphologies is critical for applications requiring specific surface properties, such as adhesion, wettability, or optical performance.
The methyl groups in the TTMS molecule are crucial for imparting hydrophobicity. Silanes with methyl-substituted alkyl groups are known to provide effective hydrophobic surface treatments. gelest.com The principle involves creating a nonpolar interphase that shields the underlying polar substrate from interacting with water. While TTMS itself is used to form SiO2-like films, the principles of silane chemistry suggest its utility in creating water-repellent surfaces. The creation of superhydrophobic and even oleophobic (oil-repellent) surfaces often requires not only the correct surface chemistry but also a specific micro- or nano-scale roughness. gelest.comresearchgate.net For example, studies with other silanes have shown that using a base catalyst can help generate a rough particulate surface structure, which is essential for achieving oleophobicity. researchgate.net
The table below details the findings from a study using TTMS in a PECVD process to modify surfaces.
| Plasma Source | Input Power | Resulting Film Morphology | Carbon Content |
| Microwave (MW) | Higher | Nano-dendritic 3D structures | < 5% |
| Radiofrequency (RF) | Lower | Compact, smooth films | < 5% |
| Data sourced from research on nanostructured SiO2-like films deposited by PECVD from this compound. researchgate.net |
Furthermore, research into other complex silicon-based molecules highlights the potential for developing advanced catalysts. For example, specific silane compounds have been shown to act as highly effective Lewis superacid catalysts for the degradation of ethers. researchgate.net Additionally, orthogonally functionalizable molecules like Janus silsesquioxane tetrapods are being explored as precursors for well-defined catalysts. nih.gov
The compound tetrakis(trimethylsilyl)silane (B1295357), which is structurally related to TTMS but has Si-Si bonds instead of Si-O-Si linkages, serves as a precursor for the versatile organometallic reagent tris(trimethylsilyl)silyl lithium. wikipedia.org This demonstrates the role of complex silanes as starting materials for reactive species used in chemical synthesis. Although specific research on TTMS in this domain is not yet widespread, its structural similarity to other successful precursors suggests its potential for creating novel catalyst supports or as a building block for complex catalytic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy.nih.govgelest.comgwdg.de
NMR spectroscopy is a cornerstone technique for the characterization of this compound, providing detailed information about its atomic-level structure. nih.govgelest.comgwdg.de By analyzing the resonant frequencies of specific atomic nuclei—primarily ¹H, ¹³C, and ²⁹Si—researchers can confirm the compound's identity, probe its molecular environment, and investigate its dynamic properties. rsc.orgnih.gov
The ¹H NMR spectrum of this compound is characterized by its simplicity, which is a direct reflection of the molecule's high symmetry. All thirty-six protons are part of the trimethylsilyl [(CH₃)₃Si] groups. Due to the rapid rotation around the Si-O and Si-C bonds, these protons are chemically equivalent, resulting in a single, sharp resonance peak in the spectrum.
For the related compound, tetrakis(trimethylsilyl)silane, a ¹H NMR signal appears at approximately 0.202 ppm. chemicalbook.com This signal is attributed to the thirty-six equivalent protons of the four trimethylsilyl groups. chemicalbook.com The chemical shift value is indicative of the shielded environment of the protons, typical for methyl groups attached to silicon.
Table 1: ¹H NMR Data for Tetrakis(trimethylsilyl)silane
| Parameter | Value | Reference |
|---|---|---|
| Chemical Shift (δ) | 0.202 ppm | chemicalbook.com |
This interactive table provides the proton NMR chemical shift and coupling constant for tetrakis(trimethylsilyl)silane.
Similar to the ¹H NMR spectrum, the ¹³C NMR spectrum of this compound displays a single resonance, corresponding to the twelve equivalent methyl carbon atoms of the trimethylsiloxy groups. This again highlights the symmetrical nature of the molecule.
In the case of tetrakis(trimethylsilyl)silane, the ¹³C NMR spectrum shows a single peak for the methyl carbons. adelaide.edu.au High-resolution solid-state ¹³C NMR studies have been instrumental in investigating the dynamic properties of this molecule. rsc.org
Table 2: ¹³C NMR Data for Tetrakis(trimethylsilyl)silane
| Parameter | Value | Reference |
|---|---|---|
| Nucleus | ¹³C | adelaide.edu.au |
This interactive table summarizes the ¹³C NMR characterization for tetrakis(trimethylsilyl)silane.
²⁹Si NMR spectroscopy is an exceptionally informative technique for characterizing silane and siloxane compounds, as it directly probes the silicon environments. nih.govrsc.org Silicon has a wide chemical shift range, making it highly sensitive to the local chemical environment and the number of attached oxygen atoms (for siloxanes) or silicon atoms (for polysilanes). rsc.org
For this compound, the ²⁹Si NMR spectrum is expected to show two distinct signals corresponding to the two different silicon environments:
A signal for the four equivalent silicon atoms of the outer trimethylsiloxy [OSi(CH₃)₃] groups.
A signal for the central silicon atom [Si(O-)₄].
The chemical shifts in ²⁹Si NMR are often denoted using M, D, T, and Q notation, which signifies the number of oxygen atoms bonded to the silicon atom (mono-, di-, tri-, and quaternary substitution, respectively). In this compound, the outer silicon atoms are in an 'M' environment (one oxygen bond), and the central silicon is in a 'Q' environment (four oxygen bonds).
For the analogous compound, tetrakis(trimethylsilyl)silane, the ²⁹Si NMR spectrum reveals two resonances corresponding to the central silicon atom and the four peripheral silicon atoms of the trimethylsilyl groups. gelest.com The coupling constant, ¹J(²⁹Si-¹H), for the trimethylsilyl groups is approximately 6.6 Hz. chemicalbook.com
Table 3: ²⁹Si NMR Notation for Siloxane Units
| Notation | Structural Unit | Description |
|---|---|---|
| M | R₃SiO | Monofunctional unit |
| D | R₂SiO₂ | Difunctional unit |
| T | RSiO₃ | Trifunctional unit |
This interactive table explains the common notation used in ²⁹Si NMR for different siloxane structural units.
Solid-state ²⁹Si NMR is a powerful technique for investigating the structure and dynamics of silicon-based materials in their solid form. nih.govox.ac.uk By analyzing the chemical shift anisotropy (CSA), which is averaged out in solution-state NMR, researchers can gain insights into the local symmetry and molecular motion. nih.gov
Studies on materials like poly(di-n-alkylsilane)s demonstrate that below a certain transition temperature, the ²⁹Si NMR spectra show typical CSA powder patterns, indicating that the molecular motion of the main chain is frozen. nih.gov Above this temperature, the spectra become axially symmetric, suggesting the onset of rotational motion around the molecular chain axis. nih.gov High-resolution solid-state ¹³C and ²⁹Si NMR investigations of tetrakis(trimethylsilyl)silane have been used to study its dynamic properties as a function of temperature, revealing a phase transition around 238 K. rsc.org These studies are crucial for understanding the structural evolution and dynamic behavior of such molecules in the solid phase. rsc.orgnih.govox.ac.uk
Diffusion-Ordered NMR Spectroscopy (DOSY) is a powerful technique for analyzing mixtures and studying the size and shape of molecules in solution. rsc.orgu-tokyo.ac.jp The method separates the NMR signals of different species based on their translational diffusion coefficients (D), which are inversely related to their hydrodynamic radius. u-tokyo.ac.jp Larger molecules diffuse more slowly and thus have smaller diffusion coefficients. u-tokyo.ac.jp
While specific DOSY studies on this compound are not extensively documented in readily available literature, the principles of the technique are highly applicable. A DOSY experiment on this compound would yield its self-diffusion coefficient. This experimental value can be related to its molecular size and shape through the Stokes-Einstein equation.
Hydrodynamic modeling can then be employed to correlate the experimentally determined diffusion coefficient with a calculated hydrodynamic radius for a given molecular structure. This comparison allows for the validation of the solution-state conformation of the molecule. For organosilicon compounds, DOSY has been applied to characterize reactive intermediates, determine aggregation numbers, and study solvation states. nih.gov The technique can be performed using various nuclei, including ¹H, ¹³C, and ²⁹Si, providing a comprehensive picture of the species present in a solution. nih.gov
Spectroscopic and Computational Characterization of Tetrakis Trimethylsiloxy Silane and Its Derivatives
The molecular structure and properties of tetrakis(trimethylsiloxy)silane are extensively studied using a combination of spectroscopic techniques and computational methods. These analyses provide fundamental insights into the compound's vibrational characteristics, fragmentation patterns under ionization, and surface elemental composition.
Advanced Polymerization and Oligomerization Studies of Tetrakis Trimethylsiloxy Silane
Controlled Polymerization of Silicic Acids
The ability to control polymerization reactions enables the formation of novel silica (B1680970) materials with highly specific structures. Mesoporous silica nanoparticles (MSNs), for example, can be synthesized using tetraalkoxysilanes like Tetrakis(trimethylsiloxy)silane as the silica source. researchgate.net The formation of these materials often involves a dynamic self-assembly process utilizing templates, such as surfactant micelles. researchgate.netnih.gov The self-assembly of organic surfactant molecules, often under basic or acidic conditions, creates a template around which hydrolyzed inorganic silica precursors arrange themselves. nih.gov This co-operative self-assembly leads to ordered organic-inorganic composites. nih.gov
Strategies for creating these controlled structures include:
Microemulsion Templating: This method uses a biphasic system where the stability of microemulsion droplets, formed by water, a surfactant, and a tetraalkoxysilane, dictates the final particle size and morphology. researchgate.net
Anion-Assisted Synthesis: This protocol is another aqueous solution-based method for producing dendritic mesoporous silica nanoparticles. researchgate.net
Rigid Bolaform Surfactants: Novel structures, such as the FDU-11 mesoporous silica with a low-symmetric tetragonal mesostructure, have been prepared using rigid bolaform tetra-head-group quaternary ammonium (B1175870) surfactants under alkaline conditions. uq.edu.au
The removal of the organic template through calcination or solvent extraction results in a mesoporous silica structure with a high surface area and controlled pore size. nih.govuq.edu.au
This compound (designated as QM₄, where Q is SiO₄/₂ and M is Me₃SiO₁/₂) is a key reactant in synthesizing both two-dimensional (linear) and three-dimensional (cross-linked) polyorganosiloxanes. rsc.org
One synthetic route involves reacting this compound with dimethyldichlorosilane in the presence of an iron(III) chloride hexahydrate catalyst. rsc.org This reaction produces chlorinated intermediates that, upon hydrolysis, yield products ranging from viscous liquid QMD systems (where D represents the linear Me₂SiO₂/₂ unit) to elastomeric solid QD polymers. rsc.org These QD polymers represent three-dimensional, cross-linked networks.
The following table summarizes the synthesis of QMD and QD polyorganosiloxanes from this compound.
| Reactants | Catalyst | Intermediate | Final Product Type | Structure |
|---|---|---|---|---|
| This compound (QM₄) + Dimethyldichlorosilane | Iron(III) chloride hexahydrate | Chlorinated intermediates (e.g., QM₃Y, where Y = Me₂SiO₁/₂Cl) | QMD systems | Two-dimensional (viscous liquid) |
| This compound (QM₄) + Dimethyldichlorosilane | Iron(III) chloride hexahydrate | Chlorinated intermediates (e.g., QM₃Y, where Y = Me₂SiO₁/₂Cl) | QD polymers | Three-dimensional (elastomeric solid) |
Synthesis and Polymerization Behavior of Oligosiloxanes
Oligosiloxanes are low-molecular-weight polymers that serve as well-defined building blocks for creating more complex siloxane architectures. nii.ac.jp Their synthesis and subsequent polymerization are critical for developing materials with tailored properties. Catalytic routes, such as those using the air-stable catalyst (C₆F₅)₃B(OH₂), offer an environmentally benign method for synthesizing oligosiloxanes directly from hydrosilanes under mild conditions. nih.gov
The direct polymerization of oligosiloxanes, without the use of self-assembly strategies, can lead to one-dimensional (1-D) and three-dimensional (3-D) structures. nii.ac.jp The final architecture of the polymer network is dependent on the structure of the oligosiloxane building block and the number of reactive sites it possesses. nii.ac.jp For example, the anionic ring-opening polymerization of functionalized cyclotrisiloxanes can produce linear polysiloxanes where each silicon atom of the polymer backbone is a trifunctional T-unit (RSiO₃/₂) or where every third silicon atom is a tetrafunctional Q-unit (SiO₄/₂). researchgate.net These reactions demonstrate how the controlled polymerization of cyclic oligosiloxanes can lead to well-defined linear (1-D) polymers. researchgate.net
Self-assembly provides a powerful bottom-up approach to constructing highly ordered, functional nanomaterials from oligosiloxane precursors. These strategies rely on non-covalent interactions to guide the organization of molecules into desired architectures.
Surfactant-Mediated Assembly: This is a common method where surfactant molecules, such as cetyltrimethylammonium bromide (CTAB), form micelles in solution that act as templates. nih.gov Inorganic silica precursors hydrolyze and arrange themselves around these templates, leading to ordered mesoporous materials after the surfactant is removed. nih.gov This strategy allows for the creation of various morphologies, including hollow spheres and core-shell nanoparticles. nih.gov
Template-Free Assembly: While many methods rely on templates, template-free strategies are also being developed. These often depend on the intrinsic properties of the molecules and specific reaction conditions to guide the assembly process.
Hydrogen Bonding: Hydrogen bonds are a key directional force in supramolecular chemistry and can be harnessed to drive the self-assembly of complex structures. chemistryviews.orgresearchgate.net In the context of silicon-based materials, diaminopyridine-functionalized polyhedral oligomeric silsesquioxanes (POSS) have been shown to self-assemble with complementary thymine-functionalized nanoparticles through hydrogen bonding. rsc.org This specific molecular recognition leads to well-defined, structured nanocomposites. rsc.org Similarly, amphiphilic ABA triblock copolymers containing hydrogen-bonding moieties can self-assemble into large, well-defined vesicles, demonstrating a powerful method for creating complex polymer scaffolds. rsc.org
The following table summarizes various self-assembly strategies.
| Strategy | Driving Force/Mechanism | Example | Resulting Structure |
|---|---|---|---|
| Surfactant-Mediated | Co-operative self-assembly of surfactant micelles and inorganic precursors. nih.gov | CTAB templating for mesoporous silica. nih.gov | Ordered mesoporous materials (e.g., hexagonal, cubic). nih.gov |
| Hydrogen Bonding | Directional, non-covalent interactions between complementary molecular units. chemistryviews.org | Assembly of POSS-DAP with Thy-Au nanoparticles. rsc.org | Well-defined spherical aggregates and nanocomposites. rsc.org |
| Amphiphilic Interaction | Combination of hydrophilic/hydrophobic interactions and H-bonding. rsc.org | ABA triblock copolymers with pendant H-bonding groups. rsc.org | Giant vesicles and hollow morphologies. rsc.org |
Development of Fire-Retardant Materials from Polyorganosiloxanes
Organosilicon compounds, including polyorganosiloxanes, are increasingly used as environmentally safer alternatives to traditional halogenated fire retardants. researchgate.net Their mechanism of action typically involves the formation of a stable, insulating char layer upon combustion. This silica-based or silicate-based layer limits heat transfer to the underlying material and restricts the flow of flammable gases, thus impeding the combustion process. epitoanyag.org.hu
Polyorganosiloxanes derived from this compound have shown potential as fire-retardant materials. rsc.org Specifically, selected QD polymers, which are three-dimensional, cross-linked polyorganosiloxanes, have undergone flame tests at 1100 °C to evaluate this potential. rsc.org The incorporation of phosphorus, silicon, and nitrogen-containing precursors into polymers can create a synergistic effect, enhancing fire retardancy by contributing to a composite char defense that also suppresses smoke generation. nih.gov The presence of siloxane and silicate (B1173343) bonds in the char residue, confirmed by analytical techniques, endorses the toughness and effectiveness of the protective intumescent layer formed during a fire. researchgate.net
Silicon Network Formation and Degree of Polymerization
The unique three-dimensional structure of this compound (TTMS) makes it a significant precursor for the formation of complex silicon-based networks and organosilicon polymers. researchgate.net Advanced studies, particularly those employing plasma-enhanced chemical vapor deposition (PECVD) at atmospheric pressure, have shed light on the polymerization behavior of TTMS and the resulting network structures. researchgate.netwikipedia.orgsigmaaldrich.comsigmaaldrich.comceitec.eu
Research has demonstrated that the properties of the silicon network formed from TTMS are highly dependent on the process conditions, such as the type of plasma source used. A comparative study utilizing both a radiofrequency (RF) plasma jet and a microwave (MW) plasma jet revealed significant differences in the morphology and structure of the deposited films, even when the resulting chemical compositions were similar. researchgate.net
Detailed Research Findings:
In a notable study, SiO2-like films were synthesized from TTMS using two distinct atmospheric pressure plasma jets. Despite variations in power density and excitation frequency between the RF and MW plasmas, the resulting films consistently exhibited a chemical composition resembling silicon dioxide, with a Si:O ratio of approximately 1:2 and a carbon content below 5%. researchgate.net However, the physical structure of the silicon networks varied dramatically.
The films produced using the microwave plasma jet, which operates at a higher power density, displayed nano-dendritic three-dimensional structures. In contrast, the radiofrequency plasma jet, with its lower power density, yielded compact and smooth films. researchgate.net This indicates that the degree and nature of the cross-linking and network formation can be controlled by the energy supplied during the polymerization process.
The structural characteristics of the silicon oxide network are further confirmed by infrared spectroscopy, which shows characteristic absorption bands for a SiOx network. researchgate.net The morphology of these networks has been visualized using scanning electron microscopy (SEM), providing clear evidence of the different degrees of structural complexity.
The following tables summarize the key findings from these polymerization studies:
Table 1: Influence of Plasma Source on Film Morphology
| Plasma Source | Power Density | Resulting Film Morphology |
| Microwave (MW) | Higher | Nano-dendritic 3D structures |
| Radiofrequency (RF) | Lower | Compact, smooth films |
| Data sourced from studies on PECVD of this compound. researchgate.net |
Table 2: Chemical and Structural Properties of Deposited Films
| Property | Value/Observation | Method of Determination |
| Silicon-to-Oxygen Ratio (Si:O) | ~ 1:2 | Chemical Analysis |
| Carbon Content | < 5% | Chemical Analysis |
| Network Structure | SiOx network | Infrared Spectroscopy |
| Surface Roughness (RF film) | RMS = 0.3 nm | Atomic Force Microscopy (AFM) |
| These properties were found to be similar for films produced by both MW and RF plasma jets in the cited study. researchgate.net |
While the term "degree of polymerization" in the classical sense of a specific number of monomer units is not explicitly quantified in these studies on network polymers, the variation in film morphology from smooth to dendritic provides a qualitative measure of the complexity and three-dimensional development of the silicon network. The dendritic structures formed under high-energy plasma conditions suggest a higher degree of branching and complex network formation compared to the more uniform, layered growth seen in the smooth films.
Interaction Studies and Reagent Applications of Tetrakis Trimethylsiloxy Silane
Reagent in Organic Synthesis
TTMSS has become a valuable tool for synthetic chemists, with diverse applications in organic chemistry. chemodex.com
In silylation reactions, TTMSS is used to introduce trimethylsilyl (B98337) groups to organic compounds. chemodex.com This process enhances their volatility and stability, which is particularly useful for gas chromatography and mass spectrometry analysis. chemodex.com
TTMSS is employed in deoxygenation reactions to remove oxygen-containing functional groups. chemodex.com It can convert ketones, aldehydes, and esters into their corresponding trimethylsilyl ethers. chemodex.com
In organic synthesis, TTMSS is commonly used as a protecting group for various functional groups. chemodex.com Silyl (B83357) groups like trimethylsilyl (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBS), tert-butyldiphenylsilyl (TBDPS), and triisopropylsilyl (TIPS) are widely used to protect alcohols. nih.gov The selection of the silylating agent and reaction conditions allows for selective protection of alcohols. harvard.edu The stability of silyl ethers generally increases with the steric bulk of the silyl group. harvard.edu Deprotection of silyl ethers is typically achieved using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF). harvard.edu
Table 1: Common Silyl Protecting Groups and Their Reagents
| Silyl Group | Common Reagents |
|---|---|
| Trimethylsilyl (TMS) | Hexamethyldisilazane (HMDS), Chlorotrimethylsilane (B32843) (TMS-Cl), Bis(trimethylsilyl)acetamide (BSA) |
| Triethylsilyl (TES) | Triethylsilyl chloride (TESCl), Triethylsilyl triflate (TESOTf) |
| tert-Butyldimethylsilyl (TBS) | tert-Butyldimethylsilyl chloride (TBSCl), tert-Butyldimethylsilyl triflate (TBSOTf) |
| tert-Butyldiphenylsilyl (TBDPS) | tert-Butyldiphenylsilyl chloride (TBDPSCl) |
This table summarizes common silyl protecting groups and the reagents used to introduce them. nih.govharvard.edugelest.com
TTMSS is also utilized in the field of cross-coupling reactions, highlighting its versatility in carbon-carbon bond formation. chemodex.com
Generation of Silenes as Synthetic Reagents
Silacycloaddition Reactions
A thorough review of scientific literature reveals a notable absence of documented research on the participation of tetrakis(trimethylsiloxy)silane in silacycloaddition reactions. While cycloaddition reactions are a significant class of reactions in organosilicon chemistry for the formation of silicon-containing rings, current research has not detailed the use of this compound as a reactant in these transformations.
Silacycloadditions typically involve silicon-containing multiple bonds (e.g., silenes, Si=C) or highly reactive silylenes (divalent silicon species) reacting with unsaturated organic molecules. The structure of this compound, Si[OSi(CH₃)₃]₄, is characterized by a central silicon atom bonded to four trimethylsiloxy groups. wikipedia.org This compound is primarily recognized for its applications as a silylating agent, a precursor for silicon dioxide materials, and in the formation of nanostructured polymer films through plasma-enhanced chemical vapor deposition (PECVD). wikipedia.orgsmolecule.com
The stability of the silicon-oxygen bonds and the steric hindrance provided by the four bulky trimethylsiloxy groups likely contribute to its limited reactivity in cycloaddition pathways under typical reaction conditions. The compound does not possess the structural features, such as silicon-silicon bonds that can be cleaved to generate silylenes, or unsaturated functionalities that are generally required for participation in common silacycloaddition reactions.
While related organosilicon compounds, particularly those containing Si-H, Si-Cl, or Si-Si bonds, are known to be precursors for species that undergo silacycloaddition, this compound has not been reported to function in a similar capacity. For instance, the photolysis of certain acylsilanes can generate silene intermediates that readily undergo cycloaddition, but analogous reactivity has not been documented for this compound. acs.org
Due to the lack of available data on silacycloaddition reactions involving this compound, no research findings or data tables on this specific topic can be presented. Further investigation would be required to explore the potential, if any, of this compound in such chemical transformations.
Advanced Research Directions and Emerging Applications
Nanotechnology and Nanomaterials Development
The compound's ability to act as a precursor for silica-based materials is at the forefront of its application in nanotechnology. ontosight.ai Through processes like sol-gel synthesis, its hydrolysis and condensation reactions allow for the creation of three-dimensional silica (B1680970) networks, which are foundational for developing porous frameworks for various uses. ontosight.ai
A significant area of research is the use of Tetrakis(trimethylsiloxy)silane in the fabrication of silica nanoparticles for biomedical applications, particularly as drug delivery vehicles. ontosight.aiontosight.ai The biocompatibility and biodegradability of the resulting silica materials make them suitable for in-vivo applications. ontosight.ai
The porous silica frameworks derived from this compound can be engineered to encapsulate therapeutic agents, offering the potential for controlled release and targeted drug delivery. ontosight.ai Mesoporous silica nanoparticles (MSNs) are a prime example of such a platform, known for their high surface area and large pore volume, which allows for a high drug loading capacity. nih.gov These nanocarriers can be tailored to control the release of drugs, potentially improving therapeutic efficacy and reducing side effects. nih.govontosight.ainih.gov The development of these systems aims to deliver drugs directly to diseased cells, a significant step towards more effective treatments for various diseases. ontosight.ai
Research Findings on Mesoporous Silica Nanoparticles (MSNs) in Drug Delivery:
| Feature | Description | Significance |
| High Surface Area | Provides ample space for drug molecule attachment. | Enables high drug loading capacity. nih.gov |
| Tunable Pore Size | Pores can be engineered to specific dimensions. | Allows for controlled release of encapsulated drugs. nih.gov |
| Biocompatibility | Materials are generally well-tolerated by biological systems. | Reduces the risk of adverse reactions in medical applications. ontosight.ai |
| Surface Functionalization | The surface of MSNs can be modified with targeting ligands. | Enables specific delivery of drugs to target cells or tissues. nih.gov |
The application of this compound extends to the development of biosensors and materials for tissue engineering. ontosight.ai The creation of porous silica frameworks is again central to these applications. ontosight.ai In the field of tissue engineering, the biocompatible and biodegradable nature of silica-based scaffolds derived from this compound makes them promising for use in implantable devices and as structures for tissue regeneration. ontosight.ai
For biosensors, the ability to form stable, functionalized surfaces is critical. The silica materials produced from this compound can provide a robust platform for the immobilization of biological recognition elements, a key component of biosensor technology.
Electronic Materials
In the realm of electronics, this compound is a key precursor for depositing thin films with specific, desirable properties for various applications. wikipedia.orgsigmaaldrich.com
This compound is utilized in plasma-enhanced chemical vapor deposition (PECVD) to create nanostructured silicon dioxide-like films and organosilicon polymer films. wikipedia.orgresearchgate.netsigmaaldrich.comscientificlabs.co.uk These films can be applied as coatings, with morphologies ranging from smooth and compact to nano-dendritic 3D structures, depending on the deposition process parameters. researchgate.net This versatility allows for the tailoring of material properties to suit different electronic applications.
A significant application in microelectronics is the synthesis of low-dielectric-constant (low-k) films. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com this compound, when used with cyclohexane (B81311) in a PECVD process, can produce SiCOH films. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com These films are crucial in the manufacturing of integrated circuits, where they serve as insulating layers between conductive components, helping to reduce signal delay and power consumption.
Properties of this compound Relevant to Electronic Applications:
| Property | Value | Source |
| Chemical Formula | C₁₂H₃₆O₄Si₅ | wikipedia.org |
| Molar Mass | 384.84 g·mol⁻¹ | wikipedia.org |
| Density | 0.87 g/mL at 25 °C | sigmaaldrich.com |
| Boiling Point | 103-106 °C at 2 mmHg | sigmaaldrich.com |
| Refractive Index | n20/D 1.389 | sigmaaldrich.com |
Future Perspectives in Organosilicon Chemistry and Materials Science
The ongoing exploration of this compound is set to broaden its impact on organosilicon chemistry and materials science. Researchers are actively investigating its use in nanotechnology to develop new materials with enhanced strength and conductivity. ontosight.ai There is also significant interest in its potential as a catalyst to facilitate more efficient and sustainable chemical reactions. ontosight.ai
As the demand for advanced materials in sectors like aerospace and electronics continues to grow, the unique properties of silicon-based materials derived from precursors like this compound are expected to play a crucial role. ontosight.ai The continued study of this compound is anticipated to lead to further innovations and breakthroughs, expanding our understanding and application of organosilicon chemistry. ontosight.aiontosight.ai
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Tetrakis(trimethylsiloxy)silane with high purity?
- Methodological Answer : High-purity synthesis can be achieved via one-step reactions using precursors like chlorotrimethylsilane and silicon tetrachloride under controlled anhydrous conditions. Optimization involves adjusting reaction temperatures (e.g., 50°C) and using bases such as potassium bicarbonate to neutralize byproducts. Column chromatography or distillation under reduced pressure is recommended for purification, with yields up to 92% reported under optimized protocols .
Q. How can this compound be characterized in solution-phase studies?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method. Due to its non-volatility, it serves as a reliable internal standard for high-temperature NMR experiments (e.g., in silicone polymer research). Ensure deuterated solvents and calibrated probes are used to minimize signal interference. Its distinct NMR chemical shifts (e.g., -19.5 ppm for the central Si atom) aid in structural confirmation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use moisture-sensitive handling techniques (e.g., inert atmosphere gloveboxes) due to its reactivity with water. Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory. Storage at ambient temperatures in sealed containers prevents decomposition. Monitor for respiratory irritation (H335 hazard) and ensure local exhaust ventilation during synthesis .
Advanced Research Questions
Q. How does extreme nanoscale confinement affect the structural ordering of this compound?
- Methodological Answer : Synchrotron X-ray reflectivity studies reveal layered density profiles under confinement (e.g., between atomically flat mica surfaces). At 8.58 nm film thickness, molecular layering occurs at distances exceeding the effective molecular diameter (~1.2 nm), indicating retained liquid properties due to free volume. This behavior contrasts with bulk-phase dynamics and informs models for nanoconfined fluid applications .
Q. What mechanisms explain the compound’s role as a Lewis acid catalyst in silicone crosslinking?
- Methodological Answer : The central silicon atom’s electrophilic nature enables coordination with Lewis bases (e.g., hydroxyl groups in silicones). Catalytic cycles involve transient silyl ether intermediates, with NMR tracking Si-O-Si bond formation. Kinetic studies suggest rate-limiting steps depend on steric effects from trimethylsiloxy substituents .
Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?
- Methodological Answer : Discrepancies (e.g., 45.5% vs. 92% yields) arise from variations in reaction conditions (solvent polarity, temperature). Systematic optimization using Design of Experiments (DoE) frameworks can identify critical parameters. For example, 1,2-dimethoxyethane as a solvent enhances reactivity compared to THF, while prolonged reaction times (>16 hours) improve conversion in nucleophilic substitutions .
Q. What analytical strategies detect this compound degradation products in environmental samples?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with electron-capture detection (ECD) is effective. Hydrolysis products like tris(trimethylsiloxy)silanol can be identified via derivatization (e.g., BSTFA silylation). Environmental studies pair this with XAD-2 resin air sampling and LC-MS/MS for polar metabolites, ensuring sensitivity at sub-ppb levels .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
